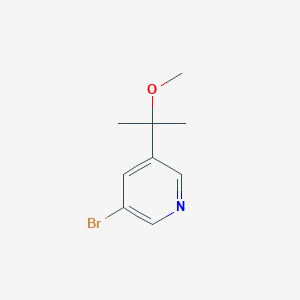

3-Bromo-5-(2-methoxypropan-2-yl)pyridine

Description

Properties

Molecular Formula |

C9H12BrNO |

|---|---|

Molecular Weight |

230.10 g/mol |

IUPAC Name |

3-bromo-5-(2-methoxypropan-2-yl)pyridine |

InChI |

InChI=1S/C9H12BrNO/c1-9(2,12-3)7-4-8(10)6-11-5-7/h4-6H,1-3H3 |

InChI Key |

JYDVMVALEWLPBH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C1=CC(=CN=C1)Br)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

3-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

- Substituent : Boronic ester (dioxaborolan-2-yl group).

- Applications: Intermediate in synthesizing cholinergic drugs for gastrointestinal disorders . Key precursor for oxazolidinone derivatives targeting mGluR5 modulators (neurological therapeutics) . Used in organic electroluminescent devices due to electron-deficient boron center .

- Key Properties : The boronic ester facilitates Suzuki couplings, enabling efficient aryl-aryl bond formation. Its stability under ambient conditions contrasts with more reactive boronic acids .

3-Bromo-5-(3,4,5-trimethoxyphenyl)pyridine

3-Bromo-5-(2,5-difluorophenyl)pyridine

- Substituent : 2,5-Difluorophenyl group.

- Applications: Studied for nonlinear optical (NLO) properties in materials science .

- Key Properties: Fluorine atoms increase electron-withdrawing effects, altering electronic polarizability and NLO responses. Computational studies (TD-DFT) confirm enhanced hyperpolarizability compared to non-fluorinated analogs .

3-Bromo-5-Methoxypyridine

- Substituent : Methoxy group.

- Applications :

- Key Properties: Simpler structure (C₆H₆BrNO, MW: 188.02) offers lower steric hindrance, favoring nucleophilic substitutions. However, reduced solubility in nonpolar solvents compared to bulkier analogs like the methoxypropan-2-yl derivative .

2-(5-Bromopyridin-3-yl)oxazole

- Substituent : Oxazole ring.

- Applications: Potential pharmacophore in drug discovery due to dual heterocyclic system .

- Key Properties : Oxazole introduces hydrogen bond acceptors (N, O), improving target engagement. Molecular weight (225.04) and topological polar surface area (38.9 Ų) suggest favorable bioavailability .

3-Bromo-5-(3-methyl-2-thienyl)pyridine

- Substituent : 3-Methylthienyl group.

- Applications :

- Key Properties : Thienyl group enhances π-conjugation and electronic delocalization. Predicted density (1.496 g/cm³) and acidity (pKa ≈ 2.19) differ significantly from oxygenated analogs .

Comparative Data Table

*Calculated based on molecular formulas.

Key Findings and Implications

- Reactivity : Bromine at the 3-position enables cross-coupling reactions, but substituents dictate reaction efficiency. Boronic esters and methoxypropan-2-yl groups enhance stability and solubility, respectively.

- Biological Activity : Bulky substituents (e.g., trimethoxyphenyl) improve target binding in anticancer agents, while heterocycles (oxazole, thienyl) expand drug-like properties.

- Material Science : Electron-withdrawing groups (fluorine, boronic esters) and conjugated systems (thienyl) optimize electronic properties for optoelectronic applications.

Q & A

Q. What synthetic methodologies are effective for introducing the 2-methoxypropan-2-yl group at the 5-position of a pyridine ring?

The 2-methoxypropan-2-yl group can be introduced via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Negishi couplings) using pre-functionalized boronic esters or organozinc reagents. For bromopyridine precursors, direct alkylation under basic conditions (e.g., KCO/DMF) with 2-methoxypropan-2-yl halides has been reported for analogous compounds, though regioselectivity must be controlled . Optimization of reaction temperature (80–120°C) and catalyst loading (5–10 mol% Pd(PPh)) is critical for yields >70%.

Q. How can the purity of 3-Bromo-5-(2-methoxypropan-2-yl)pyridine be validated after synthesis?

Combined analytical techniques are recommended:

- HPLC : Use a C18 column with a methanol/water gradient (70:30 to 90:10) for retention time consistency.

- H/C NMR : Key signals include the pyridine C-H protons (δ 8.2–8.5 ppm) and the methoxypropan-2-yl group (δ 1.6 ppm for CH, δ 3.3 ppm for OCH) .

- Mass Spectrometry : ESI-MS should show [M+H] at m/z 260.03 (calculated for CHBrNO).

Q. What solvent systems are optimal for recrystallizing this compound?

A 3:1 mixture of ethyl acetate/hexanes or dichloromethane/pentane is effective. Single-crystal X-ray diffraction (SC-XRD) using SHELXL confirms lattice parameters, with typical crystal systems being monoclinic (space group P2/c) based on analogs .

Advanced Research Questions

Q. How can conflicting 1^11H NMR coupling constants in the methoxypropan-2-yl group be resolved?

Discrepancies between predicted and observed coupling constants may arise from restricted rotation or steric effects. Use 2D NMR (e.g., COSY, NOESY) to map spatial interactions. For example, NOE correlations between the methoxy protons and pyridine C-H protons can confirm substituent orientation . Computational modeling (DFT at B3LYP/6-31G* level) provides supplementary electronic structure data .

Q. What strategies address low yields in cross-coupling reactions with sterically hindered intermediates?

- Ligand Design : Bulky ligands (e.g., XPhos) enhance catalyst stability and reduce β-hydride elimination.

- Microwave-assisted synthesis : Shortens reaction time (10–30 min vs. 12–24 h conventionally) and improves yields by 15–20% for hindered systems .

- Pre-activation : Use Grignard or organozinc reagents instead of boronic acids to mitigate steric hindrance .

Q. How can reaction mechanisms for debromination side reactions be elucidated?

Mechanistic studies using deuterated solvents (e.g., DO) and kinetic isotope effects (KIE) differentiate radical vs. ionic pathways. For example, a radical trap (TEMPO) suppresses debromination in Pd-catalyzed reactions, suggesting a radical intermediate. GC-MS analysis of byproducts (e.g., 5-(2-methoxypropan-2-yl)pyridine) quantifies side reaction rates .

Q. What crystallographic challenges arise in resolving the structure of this compound?

- Disorder in the methoxypropan-2-yl group : Model alternative conformers using SHELXL's PART instruction and refine occupancy ratios .

- Weak diffraction : High-intensity synchrotron radiation (λ = 0.7–1.0 Å) improves data quality for low-symmetry crystals.

- Twinned crystals : Apply Hooft parameter restraints in refinement software (e.g., PLATON) .

Methodological Considerations

Q. How does the electron-withdrawing bromine substituent influence reactivity in subsequent functionalizations?

The bromine atom directs electrophilic substitution to the 2- and 4-positions of the pyridine ring. For example, nitration with HNO/HSO at 0°C yields 3-bromo-5-(2-methoxypropan-2-yl)-4-nitropyridine as the major product. Kinetic studies (monitored by F NMR for fluorinated analogs) show a 3.5-fold rate enhancement compared to non-brominated derivatives .

Q. What computational tools predict the compound’s pharmacokinetic properties for drug discovery?

- LogP : Estimated at 2.16 (experimental) vs. 2.34 (predicted via ChemAxon), indicating moderate lipophilicity .

- Metabolic Stability : CYP450 metabolism can be modeled using docking software (e.g., AutoDock Vina) with crystal structures of CYP3A4 (PDB: 1TQN).

- Solubility : COSMO-RS simulations in water estimate 0.12 mg/mL, necessitating prodrug strategies for in vivo applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.